molecular formula C8H6Br3NO B152580 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone CAS No. 30095-55-7

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone

Cat. No.: B152580
CAS No.: 30095-55-7
M. Wt: 371.85 g/mol
InChI Key: HAMHABGUPISDGT-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a chemical compound with the molecular formula C8H6Br3NO and a molecular weight of 371.85 g/mol It is characterized by the presence of bromine atoms and an amino group attached to a phenyl ring, making it a brominated aromatic ketone

Preparation Methods

The synthesis of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone typically involves the bromination of 4-aminoacetophenone followed by further bromination at the ethyl position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a solvent such as acetic acid or chloroform . Industrial production methods may involve large-scale bromination reactions with careful control of temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Scientific Research Applications

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the amino group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMHABGUPISDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437069
Record name 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30095-55-7
Record name 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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